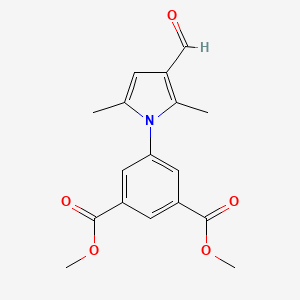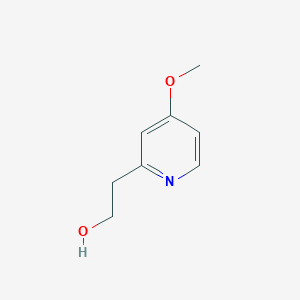![molecular formula C10H16O3 B6612695 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 57707-01-4](/img/structure/B6612695.png)
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-ethyl-1,4-dioxaspiro[4.5]decane, is a synthetic chemical compound that is used in various scientific research applications. It is a cyclic ether that has a structure similar to that of a spiro-oxetane, and it is a colorless liquid at room temperature. This compound is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological research, medicinal chemistry, and organic synthesis.5]decan-8-ol.
Aplicaciones Científicas De Investigación
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has been used in a variety of scientific research applications. It has been used in medicinal chemistry to study the effects of various drugs on the body, and it has been used in biochemical and physiological research to study the effects of various compounds on the body. It has also been used in organic synthesis to create a variety of products, such as pharmaceuticals and agrochemicals. Additionally, this compound has been used in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, this compound may have anti-inflammatory effects. Additionally, this compound may also act as an antioxidant, which could potentially help protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, antioxidant, and antiproliferative effects. Additionally, this compound may also have anti-cancer and anti-diabetic effects. More research is needed to better understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has several advantages for use in lab experiments. First, the compound is relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle and use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has a low vapor pressure, which can make it difficult to evaporate from a solution.
Direcciones Futuras
There are several potential future directions for 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new drugs and therapeutics to treat a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is done through a multistep process. The first step involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a catalytic amount of pyridine to form an intermediate, ethyl 3-oxo-2-oxaspiro[4.5]decane-8-carboxylate. The intermediate is then reacted with aqueous sodium hydroxide to form this compound. This synthesis method is simple and efficient, and it produces high yields of this compound.
Propiedades
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h2,11H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGLZXCMULNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC2(CC1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)







![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)


